tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate: is a chemical compound that features a tert-butyl carbamate protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The reaction conditions often include the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in a dichloromethane (DCM) solvent system.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after removal of the Boc protecting group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: The compound can be used in the development of enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs, where the carbamate group can be cleaved in vivo to release the active drug.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer chemistry and the production of advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl carbamate group provides steric protection, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors, forming stable carbamate linkages
Eigenschaften
CAS-Nummer |
2679949-33-6 |
---|---|
Molekularformel |
C11H18BrNO3 |
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-9(7-4-5-7)8(14)6-12/h7,9H,4-6H2,1-3H3,(H,13,15)/t9-/m0/s1 |
InChI-Schlüssel |
LEKRLKCHSGLNOR-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)CBr |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)CBr |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.